Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is a chemical compound that is widely used in scientific research. It is a member of the oxopentanoate family of compounds, which are known for their diverse range of biological activities.
Scientific Research Applications
Synthesis and Transformation
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is involved in various synthesis processes. For instance, it reacts with zinc and succinic anhydride in dimethylformamide to form 2-substituted 1-ethyl hydrogen 3-oxoadipates, which can be converted into 4-oxoalkanoic acids (Schick & Ludwig, 1992). This demonstrates its role in the formation of important organic compounds.
Catalysis and Chemical Reactions
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is also significant in catalysis and chemical reactions. For instance, it is involved in the etherification of HMF (5-hydroxymethylfurfural) in anhydrous ethanol. This reaction leads to the conversion of HMF to 5-(ethoxymethyl)furfuran-2-carbaldehyde and ethyl 4-oxopentanoate through reactions kinetically described by pseudo-first order rates (Lanzafame et al., 2017).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, have been studied for their potential in overcoming drug resistance in cancer cells. These compounds exhibit selective cytotoxicity against drug-resistant cancer cells and are promising candidates for treating cancers with multiple drug resistances (Das et al., 2009).
Photochemistry
In the field of photochemistry, ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate derivatives like ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate have been used in the synthesis of photochromic diarylethene, a compound that can undergo chemical modifications to produce photoactive compounds with desired properties and functions (Lvov et al., 2017).
properties
IUPAC Name |
ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-4-13-8(12)5-9(2,3)7(11)6-10/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLPLZQXKKWAFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369169 |
Source
|
Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
CAS RN |
197234-17-6 |
Source
|
Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.